![molecular formula C8H14BrNO3 B2722994 Tert-butyl 2-[(2-bromoacetyl)amino]acetate CAS No. 74010-56-3](/img/structure/B2722994.png)
Tert-butyl 2-[(2-bromoacetyl)amino]acetate
Übersicht
Beschreibung
Tert-butyl 2-[(2-bromoacetyl)amino]acetate is a chemical compound used in various scientific and industrial applications. It is known for its role as an intermediate in the synthesis of pharmaceuticals and other organic compounds. The compound is characterized by its tert-butyl ester group and a bromoacetyl group, which make it a versatile building block in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-[(2-bromoacetyl)amino]acetate typically involves the reaction of bromoacetic acid with tert-butyl alcohol in the presence of a strong acid catalyst. The process can be summarized as follows :
- Bromoacetic acid + Sulfoxide chloride → Bromoacetyl chloride
- Bromoacetyl chloride + Tert-butanol → this compound + Hydrogen chloride
The reaction is carried out under controlled conditions, including temperature and pressure, to ensure high yield and purity of the product. The final product is purified through distillation and other separation techniques.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous distillation units to handle the increased volume of reactants and products. The industrial process also incorporates waste management and recycling systems to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: Tert-butyl 2-[(2-bromoacetyl)amino]acetate undergoes various chemical reactions, including:
- Substitution Reactions : The bromoacetyl group can be substituted with other nucleophiles, leading to the formation of new compounds.
- Oxidation and Reduction Reactions : The compound can be oxidized or reduced under specific conditions to yield different products.
- Hydrolysis : The ester group can be hydrolyzed to produce the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong acids, bases, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pressures .
Major Products Formed: The major products formed from the reactions of this compound include substituted acetates, amides, and other organic compounds. These products are often used as intermediates in the synthesis of pharmaceuticals and other fine chemicals .
Wissenschaftliche Forschungsanwendungen
Tert-butyl 2-[(2-bromoacetyl)amino]acetate has several scientific research applications, including:
- Chemistry : It is used as a building block in the synthesis of complex organic molecules.
- Biology : The compound is used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor antagonists.
- Medicine : It serves as an intermediate in the production of pharmaceuticals, including cephalosporins and other antibiotics.
- Industry : The compound is used in the production of polymers and other industrial chemicals .
Wirkmechanismus
The mechanism of action of tert-butyl 2-[(2-bromoacetyl)amino]acetate involves its ability to act as an alkylating agent. The bromoacetyl group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This property makes it useful in the synthesis of various organic compounds and pharmaceuticals .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to tert-butyl 2-[(2-bromoacetyl)amino]acetate include:
- Bromoacetic acid tert-butyl ester
- Ethyl bromoacetate
- Methyl bromoacetate
- Benzyl bromoacetate
Uniqueness: this compound is unique due to its specific structure, which combines a tert-butyl ester group with a bromoacetyl group. This combination provides distinct reactivity and versatility in organic synthesis compared to other similar compounds .
Eigenschaften
IUPAC Name |
tert-butyl 2-[(2-bromoacetyl)amino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14BrNO3/c1-8(2,3)13-7(12)5-10-6(11)4-9/h4-5H2,1-3H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBAYWALMPKQTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CNC(=O)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2Z)-3-[(2-oxo-2-phenylethyl)amino]-1-phenylprop-2-en-1-one](/img/structure/B2722913.png)
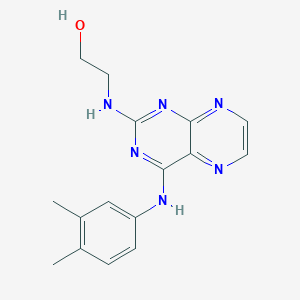
![2-(4-Methoxyphenyl)-5-methyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2722916.png)
![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2722918.png)
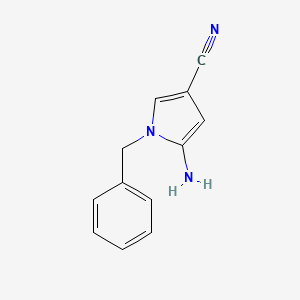
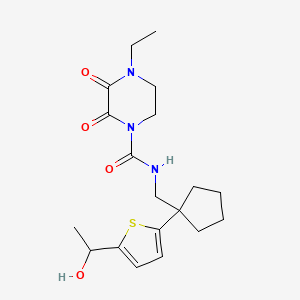
![4-methyl-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B2722922.png)
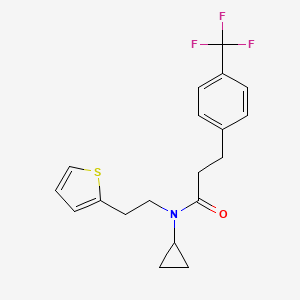
![N-[1-(pyrazin-2-yl)azetidin-3-yl]cyclohex-3-ene-1-carboxamide](/img/structure/B2722926.png)
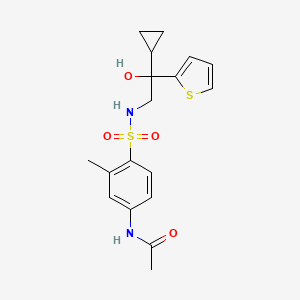
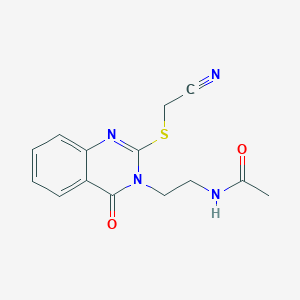

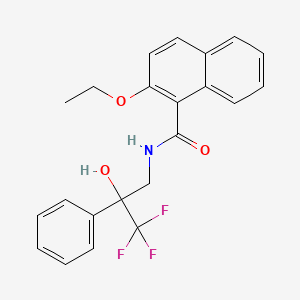
![N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2722932.png)
